![molecular formula C26H22ClN3O3S B2470956 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 894556-90-2](/img/structure/B2470956.png)
2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The compound is part of a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives that were synthesized as potential anticonvulsant and analgesic agents .
Molecular Structure Analysis
The molecular structure of this compound includes a spiro[indoline-3,2’-thiazolidin] core, with a 3-chlorophenyl group and a 2,5-dimethylphenyl group attached.
Scientific Research Applications
- Researchers have explored the use of this compound in asymmetric cascade reactions. For instance, a squaramide-catalyzed asymmetric Michael addition/cyclization cascade reaction of 2,3-dioxopyrrolidines with 3-chlorooxindoles leads to the formation of chiral dispirocyclic compounds. These dispiro [indoline-3,1′-cyclopropane-2′,3′′-pyrrolidine]-2,4′′,5′′-triones exhibit excellent stereoselectivities and have potential applications in synthetic methodology .
- The solvolysis rates of related compounds, such as 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl tosylates or bromides, have been investigated. Understanding the reactivity of this class of compounds can provide insights into their potential applications in organic synthesis and reaction mechanisms .
- Given the urgent need for antiviral drugs, researchers have explored the potential of this compound in treating viral infections. For instance, it has been studied as a potential inhibitor of the 3C-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), which causes COVID-19. Inhibiting 3CLpro is crucial for disrupting viral replication and transcription .
Asymmetric Cascade Reactions
Solvolysis Studies
Antiviral Research
Mechanism of Action
The most active compound in the series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed more beneficial ED50 and protective index values than the reference drug—valproic acid. The most probable molecular mechanism of action for this compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-16-10-11-17(2)21(12-16)28-23(31)14-29-22-9-4-3-8-20(22)26(25(29)33)30(24(32)15-34-26)19-7-5-6-18(27)13-19/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWWZMSYJUHUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide |
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